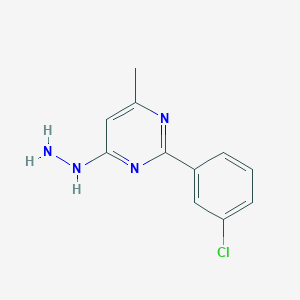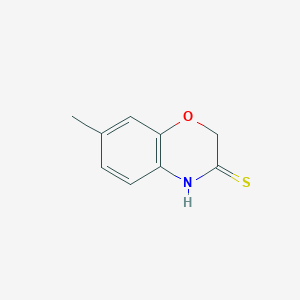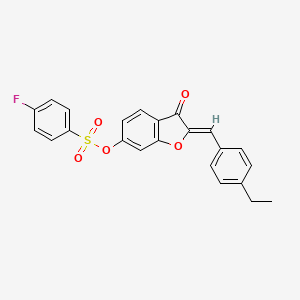
2-(3-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine typically involves the reaction of 3-chloroaniline with 2,4,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low to moderate temperature.
Substitution: Sodium azide, alkyl halides; conditions: organic solvent, elevated temperature.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of azides, alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential use in the treatment of certain diseases due to its biological activity.
- Evaluated for its cytotoxic effects on cancer cells and its potential as an anticancer agent .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell growth and proliferation . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
[2-(3-Chloro-phenyl)-4,6-dimethyl-pyrimidine]: Similar structure but with different substitution pattern.
[2-(3-Bromo-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine: Similar structure with bromine instead of chlorine.
[2-(3-Chloro-phenyl)-6-ethyl-pyrimidin-4-yl]-hydrazine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of the chlorine atom at the 3-position of the phenyl ring and the methyl group at the 6-position of the pyrimidine ring gives [2-(3-Chloro-phenyl)-6-methyl-pyrimidin-4-yl]-hydrazine unique chemical and biological properties.
- The specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11ClN4 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-6-methylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C11H11ClN4/c1-7-5-10(16-13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
PJGFQXGSEXJLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12214413.png)
![6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B12214419.png)


![N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide](/img/structure/B12214433.png)
![4-Chloro-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine](/img/structure/B12214434.png)
![4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12214437.png)

![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
![1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12214465.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)

![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214483.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12214487.png)
